N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide
Description
N~1~-[2-(3-CHLOROPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]-2-METHYLPROPANAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities .
Properties
Molecular Formula |
C15H16ClN3O3S |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C15H16ClN3O3S/c1-9(2)15(20)17-14-12-7-23(21,22)8-13(12)18-19(14)11-5-3-4-10(16)6-11/h3-6,9H,7-8H2,1-2H3,(H,17,20) |
InChI Key |
OFXVPJLKXMEYLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N1-[2-(3-CHLOROPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]-2-METHYLPROPANAMIDE typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include hydrazine derivatives, chlorinated aromatic compounds, and various catalysts to facilitate the cyclization and functionalization processes .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, enabling the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions
Scientific Research Applications
N~1~-[2-(3-CHLOROPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]-2-METHYLPROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N1-[2-(3-CHLOROPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, N1-[2-(3-CHLOROPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]-2-METHYLPROPANAMIDE stands out due to its unique structural features and enhanced biological activities. Similar compounds include:
1-(4-Chlorophenyl)-N-[2,6-dihydro-2-(4-methoxyphenyl)-5,5-dioxido-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide: Known for its circadian clock modulation properties.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl(hydroxy)carbamate: Used as a fungicide.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Exhibits significant biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
